tert-Butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate
Description
tert-Butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an amino group at the 4-position, and a trifluoromethyl (-CF₃) substituent at the 3-position. The stereochemistry (3R,4S) is critical for its biological activity and molecular interactions, as trifluoromethyl groups are known to enhance metabolic stability and lipophilicity in drug candidates . This compound is widely utilized as an intermediate in pharmaceuticals, particularly in kinase inhibitors and covalent-reversible EGFR inhibitors, where its stereochemical configuration influences target binding .
Properties
IUPAC Name |
tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-8(15)7(6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIQYBKJHLHGST-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination Using Sulfur Tetrafluoride (SF₄)
Source details the conversion of piperidine carboxylic acids to trifluoromethyl piperidines using SF₄ under high-temperature conditions. For example, nipecotic acid (3-piperidinecarboxylic acid) reacts with SF₄ in a mixed solvent of chloroform and anhydrous hydrofluoric acid at 95–150°C, yielding 3-(trifluoromethyl)piperidine with 54–80% efficiency.
Reaction Conditions:
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Solvent: Chloroform/HF (3:1 ratio)
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Temperature: 95–150°C
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Catalyst: None
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Yield: 54–80%
This method is advantageous for its simplicity but requires specialized equipment (stainless steel autoclaves) due to HF’s corrosivity. Stereochemical outcomes depend on the starting material’s configuration, necessitating enantiomerically pure carboxylic acid precursors.
Amino Group Installation and Protection
The 4-amino group is typically introduced via hydrogenolysis of protected intermediates or reductive amination.
Hydrogenolysis of Benzylamine Intermediates
Source demonstrates the deprotection of tert-butyl (3R,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate using ammonium formate and 10% Pd/C in ethanol/water. This method achieves 99% yield under reflux conditions. Adapting this for the trifluoromethyl analog would require:
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Benzylamine Precursor: tert-Butyl (3R,4S)-4-(benzylamino)-3-(trifluoromethyl)piperidine-1-carboxylate.
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Deprotection: Pd/C-mediated hydrogenolysis at 1 h reflux.
Advantages: High yield, mild conditions compatible with the Boc group.
Reductive Amination
Source highlights hydrogenation strategies for cis/trans isomer control. For example, Rh/C catalysts under 100 psi H₂ at 100°C yield cis-aminopiperidines with 5:1 diastereomeric ratios. Applying this to a ketopiperidine intermediate could install the amino group post-trifluoromethylation.
Stereochemical Control at Positions 3 and 4
The (3R,4S) configuration necessitates enantioselective synthesis or resolution.
Chiral Resolution of Intermediates
Source’s SF₄ method retains the starting material’s stereochemistry. Using enantiopure nipecotic acid (3R configuration) would yield (3R)-trifluoromethyl piperidine, while subsequent amination at position 4 must be stereospecific.
Asymmetric Hydrogenation
Source’s use of Rh/C or PtO₂ catalysts enables cis-selectivity during hydrogenation. For instance, hydrogenating a pyridine precursor with Rh/Al₂O₃ yields cis-4-methyl-piperidine-3-amine in 90% yield. Adapting this to a trifluoromethylated substrate could achieve the desired (3R,4S) configuration.
Synthetic Route Proposals
Route 1: Early Trifluoromethylation
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Starting Material: (3R)-3-Carboxy-4-(benzylamino)piperidine.
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Boc Protection: Di-tert-butyl dicarbonate in THF/water.
Projected Yield: 70–80% overall.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or trifluoromethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or neutral conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in chemical synthesis or pharmaceutical applications.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Antipsychotic Activity
Research indicates that derivatives of piperidine compounds, including tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate, exhibit promising antidepressant and antipsychotic effects. Studies have shown that modifications to the piperidine structure can enhance binding affinity to serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders .
Case Study: Synthesis of Novel Antidepressants
In one study, researchers synthesized several analogs of this compound to evaluate their pharmacological properties. The results demonstrated that specific substitutions on the piperidine ring improved selectivity for serotonin receptors, leading to enhanced antidepressant activity in animal models .
Neuropharmacology
Cognitive Enhancement
The compound has been explored for its potential cognitive-enhancing effects. By modulating neurotransmitter systems, it may improve memory and learning capabilities. This application is particularly relevant for age-related cognitive decline and neurodegenerative diseases .
Case Study: Effects on Memory in Animal Models
A recent investigation assessed the impact of this compound on memory retention in rodents. The findings revealed that treatment with this compound significantly improved performance in memory tasks compared to control groups, suggesting its potential as a cognitive enhancer .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The introduction of the trifluoromethyl group is often achieved through electrophilic fluorination techniques, which enhance the compound's lipophilicity and biological activity .
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Notes:
Key Observations :
- The target compound’s stereochemistry (3R,4S) likely requires asymmetric synthesis or chiral resolution, similar to 5n and 5o, which show distinct optical rotations depending on R/S configurations .
- Yields for analogs vary (63–81%), influenced by steric hindrance from trifluoromethyl or aryl groups.
Table 3: Physical State and Hazard Profiles
Key Differences :
- The pyridinyl analog () is a solid, whereas pyrazolyl derivatives (5m–5o) are oils, suggesting trifluoromethyl/aryl groups influence crystallinity.
Biological Activity
tert-Butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate, with CAS number 1283107-75-4, is a compound of interest due to its potential biological activities. This compound belongs to a class of piperidine derivatives that have been studied for various pharmacological effects, including antibacterial and enzyme inhibition properties. The trifluoromethyl group is known to enhance the biological activity of compounds by influencing their pharmacokinetics and interaction with biological targets.
- Molecular Formula : C₁₁H₁₉F₃N₂O₂
- Molecular Weight : 268.28 g/mol
- Purity : Typically ≥ 97%
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have indicated that compounds containing the trifluoromethyl group exhibit significant antibacterial properties. For instance, in a research study analyzing various piperidine derivatives, it was found that certain analogs demonstrated low nanomolar IC₅₀ values against bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication and transcription.
| Compound | IC₅₀ (nM) | MIC (µg/mL) |
|---|---|---|
| Compound A | <32 | <0.03125 |
| Compound B | <100 | 0.25 |
| This compound | TBD | TBD |
The exact IC₅₀ and MIC values for this compound are still under investigation but are expected to be competitive with known antibacterial agents due to the presence of the trifluoromethyl group.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in bacterial resistance mechanisms. A study published in the journal Pharmaceutical Research highlighted that compounds similar to this compound showed promising results in inhibiting DNA gyrase and topoisomerase IV from Escherichia coli, suggesting potential as dual inhibitors.
Study on Antibacterial Efficacy
In a comparative study involving various piperidine derivatives, including this compound:
- Objective : To evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : High-throughput screening was employed to assess the minimum inhibitory concentration (MIC) against a panel of bacterial strains.
- Results : The compound exhibited significant antibacterial activity with promising MIC values comparable to leading antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-Butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate, and how can stereochemical purity be ensured?
- Methodology :
- Step 1 : Start with a chiral piperidine precursor. Introduce the trifluoromethyl group via nucleophilic trifluoromethylation under anhydrous conditions, using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a Lewis acid (e.g., CuI) .
- Step 2 : Protect the amine group using tert-butoxycarbonyl (Boc) anhydride in a dichloromethane (DCM) solvent with triethylamine (TEA) as a base .
- Stereochemical Control : Use chiral resolution techniques such as chiral HPLC or enzymatic kinetic resolution to isolate the (3R,4S) enantiomer. Confirm enantiomeric excess (ee) via polarimetry or chiral stationary phase LC-MS .
Q. How should researchers handle and store this compound to maintain stability?
- Handling :
- Use PPE: Nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of dust .
- Avoid contact with strong acids/bases to prevent Boc group cleavage .
- Storage :
- Store under inert gas (Ar/N₂) at –20°C in airtight, light-resistant containers. Desiccate with silica gel to prevent hydrolysis .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Primary Techniques :
- NMR Spectroscopy : F NMR to confirm trifluoromethyl group integrity ( ~ -60 to -70 ppm) .
- LC-MS/MS : Monitor for impurities using reverse-phase C18 columns with acetonitrile/water gradients.
- Advanced Techniques :
- Single-crystal X-ray diffraction : Resolve absolute stereochemistry .
- IR Spectroscopy : Identify carbonyl stretches (Boc group: ~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
- Scenario : Discrepancies in H NMR chemical shifts between DFT-calculated and observed spectra.
- Troubleshooting :
Verify solvent effects (e.g., DMSO vs. CDCl₃) in computational models.
Assess conformational flexibility: Perform molecular dynamics simulations to identify dominant conformers in solution .
Cross-validate with C DEPT and 2D NMR (COSY, HSQC) to assign signals accurately .
Q. What strategies optimize enantioselective synthesis to achieve >98% ee for the (3R,4S) configuration?
- Catalytic Approaches :
- Use asymmetric catalysis with chiral ligands (e.g., Jacobsen’s salen complexes) during trifluoromethylation .
- Enzymatic methods: Lipases (e.g., Candida antarctica) for kinetic resolution of racemic intermediates .
- Process Optimization :
- Screen solvents (e.g., THF vs. toluene) and temperatures (0°C vs. rt) to enhance stereoselectivity.
- Monitor reaction progress via inline FTIR or Raman spectroscopy .
Q. How do researchers address conflicting toxicity data in academic literature for related piperidine derivatives?
- Case Study : Discrepancies in reported LD₅₀ values for structurally similar compounds.
- Resolution Framework :
Data Harmonization : Cross-reference OECD/GHS guidelines for acute toxicity testing .
In Silico Prediction : Use QSAR models (e.g., ADMET Predictor™) to estimate toxicity profiles .
Experimental Validation : Conduct in vitro assays (e.g., HepG2 cell viability) to confirm findings .
Q. What methodologies are effective in studying the compound’s stability under varying pH conditions?
- Protocol :
Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.
Sample aliquots at intervals (0, 24, 48 hrs) and analyze via LC-MS for degradation products (e.g., piperidine ring opening or Boc deprotection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
